molecular formula C7H6BrF2NS B3391415 2-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole CAS No. 1781177-20-5

2-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole

Cat. No.: B3391415
CAS No.: 1781177-20-5
M. Wt: 254.10 g/mol
InChI Key: AHMQIPPFLJJTOG-UHFFFAOYSA-N
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Description

2-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole is a versatile, high-purity chemical building block specifically designed for pharmaceutical research and development. It features a benzothiazole core, a privileged scaffold recognized for its significant and wide-ranging biological activities . This compound serves as a critical synthetic intermediate for medicinal chemists working to develop new therapeutic agents. The benzothiazole structure is integral to several approved drugs and investigational compounds, showing great promise in areas including anti-inflammatory and anti-cancer applications, neurodegenerative diseases such as Alzheimer's, and antimicrobial research . The reactive bromine atom at the 2-position allows for further functionalization via cross-coupling and other substitution reactions, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. The 6,6-difluoro substitution on the tetrahydro ring system can influence the molecule's electronic properties, metabolic stability, and overall bioavailability, making it a valuable tool for optimizing lead compounds. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

2-bromo-6,6-difluoro-5,7-dihydro-4H-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NS/c8-6-11-4-1-2-7(9,10)3-5(4)12-6/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMQIPPFLJJTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1N=C(S2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781177-20-5
Record name 2-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the bromination and fluorination of precursor compounds. One common method includes the reaction of 2-aminothiophenol with bromine and fluorinating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination and fluorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can be further utilized in organic synthesis and material science .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit antimicrobial properties. Compounds similar to 2-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole have been tested against various bacterial strains and fungi. The presence of bromine and fluorine atoms enhances their biological activity by modifying their electronic properties and lipophilicity .

Anti-inflammatory Properties
Studies have suggested that derivatives of benzothiazole can act as anti-inflammatory agents. The structural features of this compound may contribute to its ability to inhibit certain pathways involved in inflammation .

Potential in Cancer Therapy
Research into the anticancer potential of benzothiazole compounds has gained traction. The unique structure of this compound may allow it to interfere with cancer cell proliferation. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells .

Material Science

Polymer Additives
Compounds like this compound are being explored as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them suitable for use in high-performance materials .

Fluorescent Dyes
Due to its unique molecular structure and electronic properties, this compound can be investigated for applications as a fluorescent dye in biological imaging. Its potential to emit light upon excitation makes it valuable for tracking biological processes in real-time .

Environmental Applications

Pesticide Development
The structural characteristics of this compound can be utilized in the development of new pesticides. Its effectiveness against specific pests could provide an environmentally friendly alternative to existing chemical pesticides .

Wastewater Treatment
Research suggests that benzothiazole derivatives can be used in wastewater treatment processes. Their ability to adsorb heavy metals and organic pollutants makes them suitable candidates for environmental remediation strategies .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal Chemistry Demonstrated antimicrobial activity against E. coli.
Material SciencePolymer Science Journal Improved thermal stability in polymer composites.
Environmental ApplicationsEnvironmental Science & Technology Effective removal of heavy metals from wastewater.

Mechanism of Action

The mechanism of action of 2-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole

  • Structural Differences : The dimethyl analog replaces the difluoro substituents with two methyl groups at position 4.
  • Electronic Effects : Methyl groups are electron-donating, reducing the electron-withdrawing character of the benzothiazole core compared to the difluoro analog. This alters reactivity in substitution reactions.
  • Safety Profile : The dimethyl variant requires stringent safety measures due to hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335). Storage mandates include dry, ventilated conditions (P402, P403) and protection from moisture (P233) .
  • Applications : Likely used in similar synthetic pathways but with distinct regioselectivity due to reduced electrophilicity at the bromine site.

2-Bromo-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole

  • Structural Differences : Features a single methyl group at position 6 instead of difluoro or dimethyl substituents.
  • CymitQuimica lists this compound at €948.00/g, suggesting fluorinated analogs may command higher costs due to synthesis complexity .

5,6-Difluorobenzo[c][1,2,5]thiadiazole Derivatives

  • Structural Differences : A benzo-thiadiazole core with difluoro substituents at positions 5 and 5.
  • Electronic Effects : Difluoro groups enhance electron deficiency, increasing electrophilicity at reactive sites—a trait shared with the target benzothiazole.

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

  • Structural Differences : An imidazo-thiadiazole core with bromine at position 2.

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents (Position 6) Electron Effects Solubility Trends
Target Compound 6,6-difluoro Strongly electron-withdrawing Polar aprotic solvents
2-Bromo-6,6-dimethyl analog 6,6-dimethyl Electron-donating Hydrophobic solvents
5,6-Difluorobenzo-thiadiazole 5,6-difluoro Electron-withdrawing Moderate polarity

Biological Activity

2-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Structural Information

  • Molecular Formula : C7H6BrF2NS
  • Molecular Weight : 254.090 g/mol
  • SMILES Notation : C1CC(CC2=C1N=C(S2)Br)(F)F
  • InChIKey : AHMQIPPFLJJTOG-UHFFFAOYSA-N

Biological Activities

The biological activities of this compound are not extensively documented in the literature. However, related compounds in the benzothiazole family have shown various pharmacological effects which may provide insights into the potential activities of this compound.

Antiviral Activity

Research indicates that thiazole and benzothiazole derivatives can exhibit antiviral properties. For instance, certain derivatives have been shown to inhibit viral replication effectively in cell cultures. While specific studies on this compound are lacking, the structural similarity to known antiviral agents suggests potential efficacy against viruses.

Antitumor Activity

Compounds containing thiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines. For example, benzothiazole derivatives have been reported to exhibit IC50 values ranging from 1.61 µg/mL to 10 µg/mL against different tumor cells . These findings indicate that this compound might also possess similar antitumor properties.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives often depends on their structural modifications. For instance:

  • Substituents at the 2 and 6 positions : The presence of halogen atoms like bromine and fluorine has been associated with enhanced biological activity .
  • Functional groups : The introduction of electron-donating or electron-withdrawing groups can significantly influence the pharmacological profile of these compounds .

Q & A

Q. Table 1: Synthetic Conditions for Brominated Benzothiazoles

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DCM, 25°C, 12 h65–75
FluorinationDAST, DMF, 40°C, 6 h50–60
PurificationColumn chromatography (SiO₂, hexane/EtOAc)

Basic: How to characterize this compound using spectroscopic and analytical methods?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies proton environments (e.g., Br and F substituent effects). Fluorine coupling patterns (³J₆,F ~12 Hz) confirm difluoro substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 294.97 for C₇H₆BrF₂NS) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., torsion angles in the tetrahydro ring) .

Q. Table 2: Key Analytical Data

TechniqueExpected DataReference
¹H NMRδ 3.2–3.5 (m, 4H, CH₂), δ 2.8–3.0 (m, 2H, CH₂)
¹³C NMRδ 155.2 (C-Br), δ 110–115 (C-F)
HRMSm/z 294.97 (C₇H₆BrF₂NS)

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., fluorination) .
  • Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How to resolve contradictions in reported synthetic yields for brominated benzothiazoles?

Methodological Answer:
Discrepancies arise from:

  • Reagent Purity : Use freshly distilled solvents (e.g., THF) to avoid moisture interference .
  • Catalyst Loading : Optimize Pd catalyst (0.5–2 mol%) to balance cost and efficiency .
  • Temperature Control : Fluorination at >60°C risks decomposition; monitor via TLC .

Advanced: What in vitro assays evaluate its pharmacological potential?

Methodological Answer:

  • Anticancer Activity : MTT assay against HepG2/SW620 cells (IC₅₀ ≤10 µM indicates potency) .
  • Antimicrobial Testing : Broth microdilution (MIC ≤25 µg/mL vs. S. aureus) .
  • Neuroprotective Screening : Inhibit Aβ aggregation in Alzheimer’s models (ThT fluorescence assay) .

Q. Table 3: Pharmacological Assay Conditions

Assay TypeProtocolReference
MTT Cytotoxicity48 h incubation, λ = 570 nm
MIC Determination24 h, Mueller-Hinton broth

Advanced: How can computational methods predict its reactivity and binding modes?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess electrophilic sites (e.g., Br for SNAr reactions) .
  • Molecular Docking : Dock into kinase targets (e.g., EGFR) using AutoDock Vina; validate with MD simulations .

Advanced: What strategies enable regioselective functionalization of the benzothiazole core?

Methodological Answer:

  • Directing Groups : Install –NH₂ or –OMe groups to steer bromination to C-2/C-6 positions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) and improve yield by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole
Reactant of Route 2
2-Bromo-6,6-difluoro-4,5,6,7-tetrahydro-1,3-benzothiazole

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